

N-Boc-N-methyl-D-Valinol chemical properties

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Compound of Interest

Compound Name: *N-Boc-N-methyl-D-Valinol*

Cat. No.: *B15606886*

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Technical Guide: N-Boc-N-methyl-D-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **N-Boc-N-methyl-D-Valinol**. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred properties based on structurally related analogs and outlines detailed, validated experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this chiral building block.

Core Chemical Properties

N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom, which is also methylated. The D-configuration at the stereocenter and the presence of the N-methyl group make it a valuable building block for synthesizing peptides and peptidomimetics with modified backbones, which can enhance proteolytic stability and conformational rigidity.

The quantitative data for **N-Boc-N-methyl-D-Valinol** are summarized below. It is important to note that due to the scarcity of direct experimental data, some values are calculated or inferred from closely related compounds such as N-Boc-D-Valinol and various N-Boc-N-methyl amino acids.

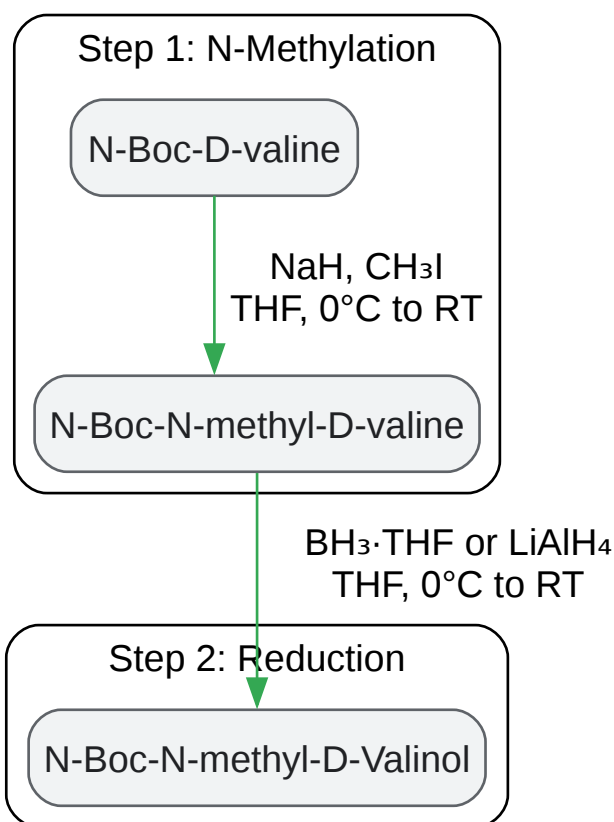
Property	Value	Source
IUPAC Name	tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl) (methyl)carbamate	N/A
Molecular Formula	C ₁₁ H ₂₃ NO ₃	Calculated
Molecular Weight	217.31 g/mol	Calculated
Appearance	White to off-white solid	Inferred
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Optical Rotation	Data not available	N/A
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate.	Inferred
Stability	Stable under neutral and basic conditions. Acid-labile.	[1]

Synthesis and Experimental Protocols

The synthesis of **N-Boc-N-methyl-D-Valinol** can be achieved via a two-step process starting from the commercially available N-Boc-D-valine. The first step involves the methylation of the nitrogen atom of the carbamate, followed by the reduction of the carboxylic acid to a primary alcohol.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from N-Boc-D-valine to **N-Boc-N-methyl-D-Valinol**.



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Caption: Synthetic pathway for **N-Boc-N-methyl-D-Valinol**.

Step 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.^[2] The reaction selectively methylates the nitrogen of the Boc-carbamate in the presence of the free carboxylic acid.

Materials:

- N-Boc-D-valine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)

- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of N-Boc-D-valine (1.0 equivalent) in anhydrous THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of N-Boc-N-methyl-D-Valinol

This protocol describes the reduction of the carboxylic acid to a primary alcohol. Borane-THF complex is a common reagent for this transformation as it selectively reduces carboxylic acids

in the presence of the Boc-carbamate.

Materials:

- N-Boc-N-methyl-D-valine
- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), 1 M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Dissolve N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
- Slowly add the borane-THF complex solution (1.5 - 2.0 equivalents) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
- Cool the mixture to 0 °C and cautiously quench the reaction by the dropwise addition of methanol until gas evolution ceases.
- Remove the solvent under reduced pressure.

- Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **N-Boc-N-methyl-D-Valinol**.

Analytical Characterization

The identity and purity of the synthesized **N-Boc-N-methyl-D-Valinol** should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublets and a multiplet), a singlet for the N-methyl group, a multiplet for the chiral C-H proton, signals for the CH_2OH group, and a large singlet for the nine protons of the Boc group. Based on data for the methyl ester of the L-enantiomer, the N-methyl signal would appear around 2.7-2.9 ppm, and the Boc singlet around 1.4-1.5 ppm.[3]
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms, including the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the N-methyl carbon, and the carbons of the valinol backbone.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would likely show a peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 218.3 or a sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 240.3.

Stability and Storage

The N-tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, making the compound relatively easy to handle.[1] However, it is readily

cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an organic solvent).^{[1][4]}

Storage Recommendations:

- Store in a cool, dry place, away from direct sunlight.
- Keep the container tightly sealed to prevent moisture ingress.
- For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Applications in Research and Development

N-Boc-N-methyl-D-Valinol is a specialized chiral building block with significant potential in:

- **Peptide Synthesis:** Incorporation of N-methylated amino acids into peptides can prevent the formation of secondary structures and increase resistance to enzymatic degradation. The D-configuration is often used to create retro-inverso peptides or to probe structure-activity relationships.
- **Medicinal Chemistry:** It serves as a precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The amino alcohol functionality allows for further chemical modifications.
- **Asymmetric Synthesis:** The chiral center makes it a useful starting material or auxiliary in asymmetric synthesis.

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